![molecular formula C7H4ClIN2 B1453088 5-Chlor-8-iod-imidazo[1,2-a]pyridin CAS No. 1031289-77-6](/img/structure/B1453088.png)

5-Chlor-8-iod-imidazo[1,2-a]pyridin

Übersicht

Beschreibung

5-Chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-8-iodoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-iodoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Krebsforschung

5-Chlor-8-iod-imidazo[1,2-a]pyridin-Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Studien haben verschiedene Derivate synthetisiert und gegen Brustkrebszelllinien evaluiert . Zum Beispiel haben Verbindungen mit N-Acylhydrazon-Modifikationen ein signifikantes antiproliferatives Potenzial gezeigt, wobei ein Derivat eine potente Aktivität gegen MCF7- und MDA-MB-231-Zelllinien aufwies .

Antibakterielle Eigenschaften

Die antimikrobiellen Eigenschaften von Imidazo[1,2-a]pyridin-Derivaten sind gut dokumentiert. Diese Verbindungen wurden gegen eine Reihe von Bakterienstämmen getestet und zeigten vielversprechende Ergebnisse . Die strukturellen Modifikationen am Imidazo[1,2-a]pyridin-Kern können zu unterschiedlichen Graden an antibakterieller Aktivität führen.

Antivirale Forschung

Imidazo[1,2-a]pyridin-Verbindungen, einschließlich Derivaten von this compound, wurden auf ihre antiviralen Eigenschaften untersucht. Die für diese Verbindungen entwickelten Synthesemethoden zielen darauf ab, ihre Ausbeute und Bioaktivität zu verbessern, was möglicherweise neue Wege für die Entwicklung antiviraler Medikamente eröffnet .

Landwirtschaft: Schädlingsbekämpfung

In der Landwirtschaft werden Imidazo[1,2-a]pyridin-Derivate zur Schädlingsbekämpfung eingesetzt. Sie wurden bei der Behandlung von Trieben von breitblättrigen Pflanzen und zur Bekämpfung von Nagetierbefall eingesetzt . Die Wirksamkeit dieser Verbindungen in landwirtschaftlichen Umgebungen unterstreicht ihre Bedeutung für die Erhaltung der Pflanzenheilkunde.

Materialwissenschaft

Aufgrund seines strukturellen Charakters ist this compound auch für seine Anwendungen in der Materialwissenschaft bekannt. Seine fusionierte bicyclische Heterocyclenstruktur macht es zu einem wertvollen Gerüst bei der Entwicklung von Materialien mit spezifischen elektronischen und chemischen Eigenschaften .

Tuberkulose-Arzneimittelforschung

Imidazo[1,2-a]pyridin-Analoga wurden als potenzielle Wirkstoffe gegen multiresistente und weitestgehend resistente Tuberkulose (TB) identifiziert. Die Forschung konzentrierte sich auf die Struktur-Aktivitäts-Beziehung und den Wirkmechanismus dieser Verbindungen, um neue TB-Medikamente zu entwickeln .

Chemische Synthesemethoden

Die Verbindung dient als Ausgangspunkt für die Synthese funktioneller Derivate. Verschiedene Syntheseansätze, wie Kondensation und Mehrkomponentenreaktionen, wurden eingesetzt, um Imidazo[1,2-a]pyridin-Derivate zu erzeugen, die bei der Suche nach neuen biologisch aktiven Substanzen wertvoll sind .

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen von this compound nicht direkt gefunden wurden, wird die breitere Klasse der Imidazo[1,2-a]pyridine aufgrund ihres „Drug Prejudice“-Gerüsts in verschiedenen Bereichen der Chemie verwendet, was auf potenzielle industrielle Anwendungen in der pharmazeutischen Herstellung und in der Materialwissenschaft hindeutet .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 5-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 5-Chloro-8-iodoimidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially affect various biochemical pathways.

Result of Action

The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially result in various molecular and cellular effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

5-Chloro-8-iodoimidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5-Chloro-8-iodoimidazo[1,2-a]pyridine and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can bind to certain receptors, altering their conformation and activity .

Cellular Effects

The effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-8-iodoimidazo[1,2-a]pyridine has been shown to inhibit cell proliferation by interfering with specific signaling pathways that are essential for cell growth and survival . Furthermore, this compound can affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-8-iodoimidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that 5-Chloro-8-iodoimidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine in animal models are influenced by the dosage administered. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.

Metabolic Pathways

5-Chloro-8-iodoimidazo[1,2-a]pyridine is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. Additionally, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 5-Chloro-8-iodoimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-Chloro-8-iodoimidazo[1,2-a]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For example, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

5-chloro-8-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKDPFPWSAJSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

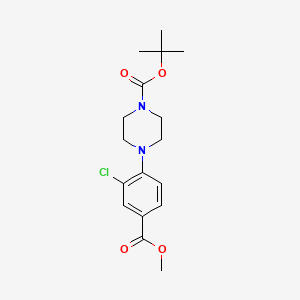

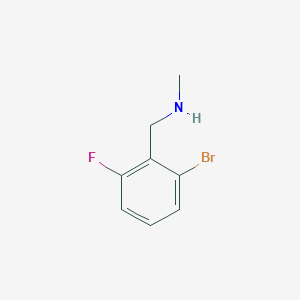

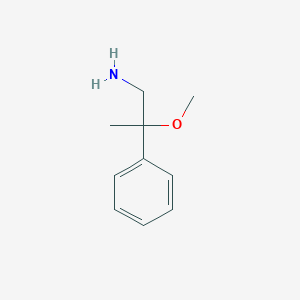

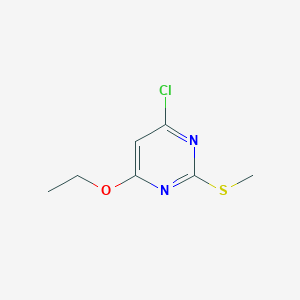

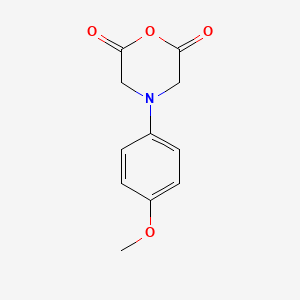

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)